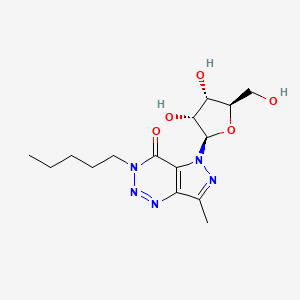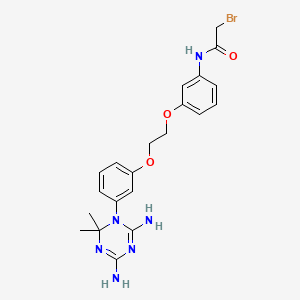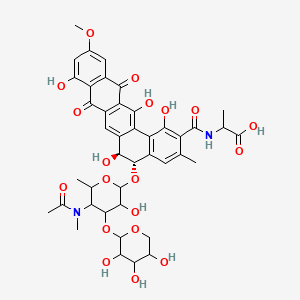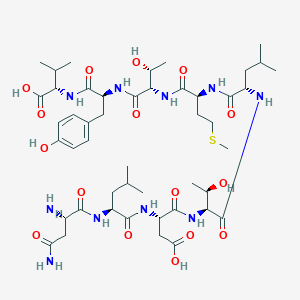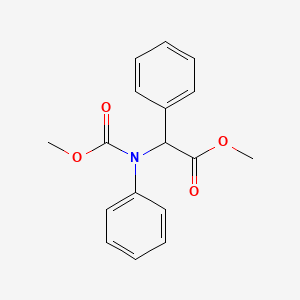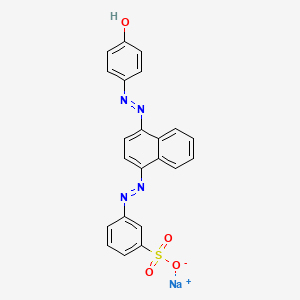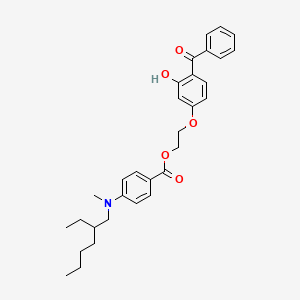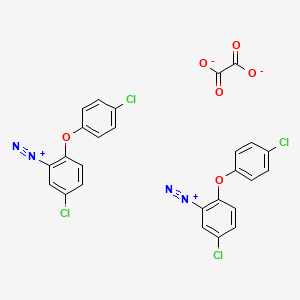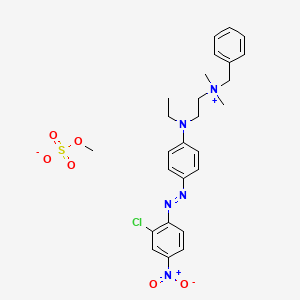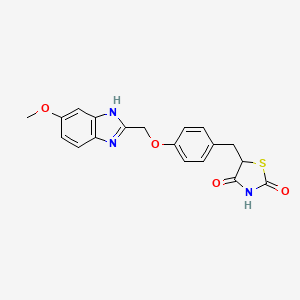
N-Demethyl rivoglitazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethyl rivoglitazone is a metabolite of rivoglitazone, a novel thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus due to its ability to improve insulin sensitivity and regulate glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Demethyl rivoglitazone involves the N-demethylation of rivoglitazone. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反应分析
Types of Reactions
N-Demethyl rivoglitazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can result in the formation of various substituted analogs .
科学研究应用
N-Demethyl rivoglitazone has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism and pharmacokinetics of rivoglitazone.
Biology: Research on its biological activity helps in understanding the metabolic pathways and effects of rivoglitazone.
Medicine: It is investigated for its potential therapeutic effects and safety profile in the treatment of type 2 diabetes mellitus.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions and metabolism
作用机制
N-Demethyl rivoglitazone exerts its effects by acting as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism, as well as in modulating insulin sensitivity. By activating PPARγ, this compound enhances the transcription of genes involved in glucose uptake and lipid storage, leading to improved insulin sensitivity and glycemic control .
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione that acts as a PPARγ agonist.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes mellitus.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
N-Demethyl rivoglitazone is unique due to its specific metabolic profile and its role as a metabolite of rivoglitazone. It provides valuable insights into the pharmacokinetics and metabolism of rivoglitazone, helping to understand its therapeutic effects and potential side effects. Additionally, its selective activation of PPARγ makes it a promising candidate for further research and development in the treatment of metabolic disorders .
属性
CAS 编号 |
560131-16-0 |
|---|---|
分子式 |
C19H17N3O4S |
分子量 |
383.4 g/mol |
IUPAC 名称 |
5-[[4-[(6-methoxy-1H-benzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4S/c1-25-13-6-7-14-15(9-13)21-17(20-14)10-26-12-4-2-11(3-5-12)8-16-18(23)22-19(24)27-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)(H,22,23,24) |
InChI 键 |
CUADXVBMFGPUEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



